Homolycorine
Description
Properties
IUPAC Name |
(5aR,11bS,11cS)-9,10-dimethoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19-7-6-10-4-5-13-16(17(10)19)11-8-14(21-2)15(22-3)9-12(11)18(20)23-13/h4,8-9,13,16-17H,5-7H2,1-3H3/t13-,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZAKVLYZHWSNF-KBRIMQKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4C(=O)O3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963902 | |
| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-20-3 | |
| Record name | Homolycorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homolycorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Dimethoxy-1-methyllycorenan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOLYCORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T95J9AUU63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enzymatic Hydrolysis for Cell Wall Disruption
Fresh Lycoris bulbs are sliced and subjected to cellulase-mediated hydrolysis to degrade plant cell walls. Liquid cellulase (enzyme activity ≥2000 U/mL) is added at 1.3 L per 100 kg of raw material, with hydrolysis conducted at 40–55°C and pH 4.0–5.5 for 6 hours. This step increases yield by 30–40% compared to traditional methods, as cellulase breaks down cellulose and hemicellulose, releasing bound alkaloids.
Solvent Extraction and Purification
Post-hydrolysis, the slurry is filtered, and the filtrate is adjusted to pH 9–10 using 40% NaOH, precipitating alkaloids. Ethyl acetate (4–5 volumes) extracts the target compounds through continuous partitioning. The organic phase is concentrated to 0.6–0.7% of its original volume, followed by stripping with 2% H₂SO₄ to isolate the acidic fraction. Recrystallization in ethanol yields this compound with ≥99% purity (Table 1).
Table 1: Extraction Yields from Lycoris Bulbs
| Plant Material (kg) | This compound Yield (g) | Purity (%) |
|---|---|---|
| 100 (Chrysanthemum) | 35 | 99.1 |
| 150 (Safflower) | 53.4 | 99.3 |
Synthetic Approaches to this compound
This compound’s complex tricyclic structure necessitates multistep synthesis. Recent advances leverage lycorine, a biosynthetic precursor, as a starting material.
Divergent Cross-Coupling Strategies
Lycorine undergoes Pd-catalyzed cross-coupling with aryl halides to introduce substituents at C-1 and C-2 positions. For example, Suzuki-Miyaura coupling with phenylboronic acid yields 1-arylthis compound derivatives. This method achieves a 52-member compound library, with yields ranging from 45% to 78% depending on the electrophile.
Aryne-Induced Ring Rearrangement
Reaction of lycorine with aryne intermediates (e.g., o-trimethylsilylphenyl triflate) triggers a [4+2] cycloaddition, reorganizing the A-ring into a benzannulated structure. This rearrangement, performed at −78°C in THF, produces homoerythrina-type analogs with 62% efficiency.
Structural Modifications and Derivative Synthesis
This compound’s bioactivity is enhanced through targeted modifications, including lactone ring opening and hydroxyl group functionalization.
Lactone Ring Functionalization
Treatment with SOCl₂ converts the lactone moiety of hippeastrine (a this compound-type alkaloid) into a chloroester, enabling nucleophilic substitution. Subsequent reaction with amines (e.g., benzylamine) yields C-2 substituted derivatives (Scheme 1).
Scheme 1: Lactone Ring Modification
-
Chlorination : Hippeastrine + SOCl₂ → Chloroester intermediate (85%).
-
Amination : Intermediate + R-NH₂ → C-2 substituted this compound (70–80%).
Oxidation and Reduction Reactions
Selective oxidation of the C-3–C-4 double bond using OsO₄ forms a diol, which is further acetylated to improve solubility. Conversely, hydrogenation over Pd/C saturates the double bond, generating dihydrothis compound analogs with altered pharmacokinetic profiles.
Analytical Characterization of this compound
Structural elucidation relies on NMR, HPLC, and X-ray crystallography. The patented extraction method reports HPLC conditions: C18 column, methanol-water-triethylamine (15:85:0.595) mobile phase, and UV detection at 232 nm. Crystallographic data (CCDC 1853000) confirm the planar structure of this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: Homolycorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Biological Activities of Homolycorine
This compound exhibits a range of biological activities that make it a candidate for further research and application. Some of the notable activities include:
- Antitumor Activity : this compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that while this compound-type alkaloids generally exhibit lower cytotoxicity compared to other Amaryllidaceae alkaloids like lycorine, they still possess some degree of activity against specific tumor cells .
- Antimicrobial Properties : Research indicates that this compound may have antibacterial and antifungal properties, contributing to its potential use in treating infections caused by resistant strains .
- Antiviral Effects : Some studies suggest that this compound may inhibit viral replication, although specific mechanisms and efficacy need further exploration .
- Cholinesterase Inhibition : Similar to other alkaloids in the Amaryllidaceae family, this compound has been studied for its ability to inhibit acetylcholinesterase, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Pharmacological Applications
The pharmacological applications of this compound are diverse and include:
Case Studies and Research Findings
Several studies have documented the effects and potential applications of this compound:
- In Vitro Cytotoxicity Studies : Research conducted on various human cancer cell lines demonstrated that while this compound exhibits lower potency than other alkaloids like lycorine, it still shows some level of cytotoxicity. For instance, it was found to have an IC50 value greater than 80 μM against certain tumor cells, indicating a need for further chemical modification to enhance efficacy .
- Molecular Docking Studies : A study focused on the inhibition of Trypanosoma cruzi highlighted the potential of 2a,10ba-dihydroxy-9-O-demethylthis compound as a promising candidate based on its molecular docking scores against Cruzain and Trypanothione reductase. This suggests a pathway for developing new treatments for Chagas disease using this compound derivatives .
- Phytochemical Investigations : The bulbs of Galanthus transcaucasicus, known to contain this compound, were analyzed for their bioactive compounds. The findings indicated that this plant could serve as a source for extracting alkaloids with significant pharmaceutical potential .
Mechanism of Action
Homolycorine exerts its effects through various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Homolycorine shares structural and functional similarities with other Amaryllidaceae alkaloids. Below is a detailed analysis of its analogs:
Table 1: Structural Comparison of this compound-Type Alkaloids
Key Differences:
Hippeastrine vs. This compound:
- Hippeastrine has an additional methoxy group, enhancing its cytotoxicity (active against 26/26 cell lines) compared to this compound .
- This compound is more widespread in Hippeastrum species, while hippeastrine dominates in cultivars .
This compound-N-oxide vs. This compound:
- N-oxidation reduces this compound’s cytotoxicity (e.g., KB cells: IC₅₀ = 70.8 μM vs. 18.3 μM for this compound) but improves solubility .
9-O-Demethylthis compound vs. This compound:
- Demethylation at C9 decreases antiviral potency (IC₅₀ = 2.71 μg/mL vs. 2.06 μg/mL for this compound) .
Table 2: Bioactivity Comparison
| Compound | Antiviral Activity (IC₅₀, μg/mL) | Cytotoxicity (IC₅₀, μM) | Notable Bioactivity |
|---|---|---|---|
| This compound | 2.06 (Influenza A) | 18.3 (KB cells) | Moderate antiviral and cytotoxic |
| Hippeastrine | Not reported | <10 (Multiple cell lines) | Potent cytotoxicity |
| This compound-N-oxide | Not tested | 70.8 (KB cells) | Reduced cytotoxicity |
| Pseudolycorine | Not tested | 45.6 (SiHa cells) | Moderate cytotoxicity |
Research Findings and Implications
Structural-Activity Relationships :
- Methoxy and methylenedioxy groups are critical for bioactivity. Removal (e.g., 9-O-demethylation) or modification (e.g., N-oxidation) reduces potency .
- Hippeastrine’s enhanced cytotoxicity underscores the role of methoxy substituents in improving cell membrane penetration .
Biosynthetic Pathways :
- This compound biosynthesis competes with lycorine production in Narcissus spp., explaining its variable abundance across species .
Pharmacological Potential: this compound’s moderate bioactivity suggests utility as a lead compound for derivatization, while hippeastrine is a candidate for anticancer drug development .
Biological Activity
Homolycorine is a notable alkaloid derived from the Amaryllidaceae family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings.
Chemical Structure and Properties
This compound is structurally related to other Amaryllidaceae alkaloids, featuring a unique arrangement that contributes to its biological activity. The compound's chemical formula is , and it is characterized by a bicyclic structure that includes a phenanthridine core. This structural framework is crucial for its interaction with biological targets.
1. Antiviral Activity
This compound exhibits significant antiviral properties. Research indicates that it possesses high antiretroviral activity, although it presents low therapeutic indices, suggesting a narrow margin between efficacy and toxicity . In vitro studies have shown that this compound can inhibit viral replication, making it a candidate for further development in antiviral therapies.
2. Cholinesterase Inhibition
The compound has been evaluated for its cholinesterase inhibitory activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. Studies have reported that this compound demonstrates moderate inhibition of acetylcholinesterase (AChE), with IC50 values indicating its potential as a therapeutic agent for cognitive disorders .
3. Antitumor Activity
This compound has shown promising results in anti-cancer research. It has been reported to inhibit the growth of various cancer cell lines, including those associated with breast and prostate cancers. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation through pathways involving small RHO GTPases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting AChE, this compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive function.
- Apoptosis Induction : In cancer cells, this compound triggers apoptotic pathways, leading to cell death.
- Antiviral Mechanisms : The specific pathways through which this compound exerts its antiviral effects are still under investigation but may involve direct viral inhibition or modulation of host cell responses.
Study 1: Antiviral Efficacy
A study investigated the effects of this compound on HIV-1 replication in vitro. Results indicated that this compound significantly reduced viral load while maintaining low cytotoxicity levels in treated cells .
Study 2: Cholinesterase Inhibition
In another study focusing on cognitive enhancement, this compound was tested alongside other Amaryllidaceae alkaloids for AChE inhibition. The findings demonstrated that this compound had an IC50 value comparable to some established inhibitors but required further exploration to assess its clinical viability .
Data Table: Biological Activities of this compound
Q & A
Q. How is Homolycorine isolated and purified from natural sources?
Methodological Answer: this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). For purification, preparative thin-layer chromatography (pTLC) or recrystallization is employed. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with literature data .
Q. What analytical techniques are used to characterize this compound’s structure?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D experiments like COSY and HMBC) for elucidating skeletal structure and stereochemistry.
- Mass spectrometry (MS) for molecular weight determination and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for absolute configuration confirmation.
- Chromatographic retention time comparisons (e.g., HPLC) against authenticated standards .
Q. What are the primary natural sources of this compound?
Methodological Answer: this compound is predominantly found in Amaryllidaceae family plants. Researchers identify sources via phytochemical screening using LC-MS or GC-MS, followed by species-specific metabolic profiling. Taxonomic databases and prior literature on alkaloid distribution guide target plant selection .
Advanced Research Questions
Q. How can conflicting reports on this compound’s bioactivity be systematically resolved?
Methodological Answer: Contradictions arise from variability in assay conditions (e.g., cell lines, concentrations) or compound purity. To address this:
Q. What experimental strategies optimize the total synthesis of this compound?
Methodological Answer: Challenges include stereochemical complexity and ring system assembly. Strategies involve:
- Retrosynthetic analysis to identify key intermediates (e.g., benzylisoquinoline precursors).
- Asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol.
- Protecting group strategies to manage reactive functional groups.
- Late-stage functionalization to minimize side reactions. Detailed synthetic protocols should be cross-validated with spectroscopic data .
Q. How can in silico methods predict this compound’s pharmacokinetic properties?
Methodological Answer: Computational approaches include:
- Molecular docking to assess target binding (e.g., acetylcholinesterase inhibition).
- QSAR models to correlate structural features with bioactivity.
- ADMET prediction tools (e.g., SwissADME) for bioavailability and toxicity profiling. Experimental validation via in vitro assays (e.g., Caco-2 permeability) is critical to confirm predictions .
Q. What protocols ensure reproducibility in this compound’s pharmacological assays?
Methodological Answer: To enhance reproducibility:
- Standardize cell culture conditions (e.g., passage number, media composition).
- Include positive/negative controls in each assay batch.
- Document detailed protocols (e.g., compound solubilization methods).
- Share raw data and analysis scripts via repositories like Zenodo .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent effects of this compound?
Methodological Answer: Use:
- Non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Software tools like GraphPad Prism or R for robust statistical modeling. Report confidence intervals and effect sizes to contextualize significance .
Q. What criteria validate this compound’s proposed mechanism of action?
Methodological Answer: Validation requires:
- Genetic knockdown/knockout models to confirm target dependency.
- Biochemical assays (e.g., enzyme inhibition kinetics).
- In vivo efficacy studies in disease-relevant animal models. Cross-correlate findings with transcriptomic or proteomic datasets .
Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance in studies involving this compound-derived therapeutics?
Methodological Answer: Adhere to:
- Institutional Review Board (IRB) protocols for human cell line use.
- ARRIVE guidelines for animal studies.
- FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
Disclose conflicts of interest and funding sources transparently .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
